molecular formula C15H15FN2O4S B2433713 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904168-33-7

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2433713
CAS No.: 1904168-33-7
M. Wt: 338.35
InChI Key: YXOHIYWMUJLLOU-UHFFFAOYSA-N
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Description

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic small molecule provided for research and development purposes. This compound features a pyridine ring linked via an ether bond to a sulfonylated azetidine ring, a structure known to impart conformational rigidity that can influence target selectivity and binding affinity in biologically active molecules . The integration of the azetidine scaffold is of significant interest in medicinal chemistry, with similar structures being explored in various therapeutic areas, including as inhibitors for neurological targets . The precise mechanism of action and primary research applications for this specific compound are areas for ongoing investigation. Researchers are encouraged to utilize this compound to explore its potential interactions with biological systems. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-21-14-5-4-11(16)7-15(14)23(19,20)18-9-13(10-18)22-12-3-2-6-17-8-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOHIYWMUJLLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Azetidine Core Formation

The azetidine ring serves as the central scaffold for the target compound. Patent WO2000063168A1 outlines a robust method for synthesizing substituted azetidines via cyclization reactions. A representative procedure involves:

  • Cyclization of Amine Precursors :

    • Reagents : N-t-butyl-O-trimethylsilylazetidine, hydrochloric acid, sodium hydroxide, potassium carbonate.
    • Conditions : Exothermic reaction at ambient temperature, followed by extraction with methylene chloride and drying over sodium sulfate.
    • Yield : 64% after crystallization.
  • Deprotection and Functionalization :

    • The tert-butyl and silyl protecting groups are removed under acidic conditions, and the resulting azetidine is functionalized via nucleophilic substitution. For example, reaction with mesyl chloride in the presence of triethylamine forms the mesylate intermediate, which is subsequently displaced by amines or alkoxides.

The introduction of the sulfonylaryl group occurs via sulfonylation of the azetidine nitrogen. BenchChem and Vulcanchem describe analogous procedures:

  • Sulfonylation Reaction :

    • Reagents : 5-Fluoro-2-methoxyphenylsulfonyl chloride, azetidine derivative, base (e.g., triethylamine or pyridine).
    • Conditions : Conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours.
    • Workup : The reaction mixture is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated.
  • Key Considerations :

    • Steric Hindrance : Bulky substituents on the azetidine may necessitate elevated temperatures (40–60°C).
    • Purification : Column chromatography using ethyl acetate/hexane gradients (30–50%) isolates the sulfonylated product with >90% purity.

Coupling of Azetidine Sulfonamide with Pyridine

The final step involves forming the ether linkage between the azetidine and pyridine moieties. While direct methods are scarce, analogous nucleophilic substitutions from PMC9462319 and AU2019290545B2 provide insights:

  • Nucleophilic Displacement :

    • Reagents : 3-Hydroxypyridine, sodium hydride, dimethylformamide (DMF).
    • Conditions : The azetidine sulfonamide is treated with NaH in DMF at 60°C for 6 hours, followed by addition of 3-bromopyridine.
    • Yield : ~55–70% after purification via silica gel chromatography.
  • Alternative Mitsunobu Reaction :

    • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.
    • Conditions : Reacting 3-hydroxypyridine with the azetidine sulfonamide in tetrahydrofuran at 0°C, then warming to room temperature.
    • Advantage : Higher regioselectivity compared to nucleophilic substitution.

Purification and Characterization

  • Chromatographic Techniques :

    • Normal-Phase Chromatography : Ethyl acetate/hexane (1:1) elutes unreacted starting materials, while methanol/dichloromethane (5:95) isolates the target compound.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for biological testing.
  • Spectroscopic Confirmation :

    • NMR : Distinct signals for the azetidine protons (δ 3.2–4.1 ppm), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and pyridine (δ 8.2–8.6 ppm).
    • Mass Spectrometry : Molecular ion peak at m/z 407.1 (calculated for C₁₆H₁₆FN₂O₄S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 55–70 90–95 Simplicity Moderate regioselectivity
Mitsunobu Reaction 70–80 95–99 High regioselectivity Costly reagents
One-Pot Synthesis 40–50 85–90 Reduced purification steps Lower yield

Industrial-Scale Considerations

Patent AU2019290545B2 highlights scalability challenges:

  • Catalyst Loading : Palladium hydroxide (20% on carbon) is used for hydrogenation steps at 60 psi H₂, requiring specialized equipment.
  • Crystallization : Isolating the final product as a hydrochloride salt improves stability and facilitates filtration.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also play a role in modulating biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzene
  • 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiophene

Uniqueness

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring and an azetidine ring, which provides distinct chemical and biological properties compared to similar compounds

Biological Activity

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic compound characterized by its complex molecular structure, which includes a sulfonyl group and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is C14H16FN3O5SC_{14}H_{16}FN_{3}O_{5}S with a molecular weight of approximately 389.42 g/mol. The presence of a fluorine atom, methoxy group, and sulfonamide linkage contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC14H16FN3O5S
Molecular Weight389.42 g/mol
CAS Number2034430-07-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes that are critical for cellular metabolism, particularly those involved in nucleic acid synthesis.
  • Receptor Modulation : The pyridine ring may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits significant antitumor activity. In vitro assays demonstrated:

  • Cell Line Testing : The compound showed efficacy against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial effects:

  • Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10μg/mL10\,\mu g/mL to 50μg/mL50\,\mu g/mL, depending on the bacterial strain tested.

Study 1: Antitumor Efficacy

In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Study 2: Antimicrobial Properties

A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable reduction in bacterial colony-forming units (CFUs), supporting its potential as an antimicrobial agent.

Research Findings

Several research findings highlight the biological potential of this compound:

  • In Vitro Studies : Compounds structurally similar to 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine have shown promising results in preclinical models for both cancer and infectious diseases.
  • Structure-Activity Relationship (SAR) : Modifications to the methoxy and sulfonamide groups can enhance biological activity, suggesting avenues for further drug development.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine that influence its reactivity and biological activity?

  • Answer : The compound’s structure includes:

  • A pyridine ring (electron-deficient aromatic system) enabling π-π stacking and hydrogen bonding.
  • An azetidine ring (4-membered nitrogen heterocycle) conferring conformational rigidity and metabolic stability .
  • A sulfonyl group (5-fluoro-2-methoxyphenylsulfonyl) enhancing electrophilicity and potential interactions with biological targets (e.g., enzymes or receptors) .
  • Methoxy and fluorine substituents on the phenyl ring, which modulate lipophilicity and electronic effects, impacting solubility and target affinity .
    • Methodological Insight : Computational modeling (e.g., DFT) can predict electronic properties, while X-ray crystallography (as in ) validates stereochemistry and intermolecular interactions.

Q. What synthetic methodologies are reported for preparing 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine?

  • Answer : A three-step synthesis is typical:

Sulfonylation : Reacting azetidine with 5-fluoro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) .

Nucleophilic Substitution : Introducing the pyridine moiety via SN2 reaction between 3-hydroxyazetidine and activated pyridine derivatives (e.g., chloropyridines) .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N2_2) to prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing hazardous reagents?

  • Answer :

  • Green Chemistry Approach : Replace traditional oxidants (e.g., Cr(VI) salts) with sodium hypochlorite (NaOCl) for sulfonylation or cyclization steps, as demonstrated in triazolopyridine synthesis .
  • Solvent Selection : Use ethanol or water instead of DCM or DMF to reduce toxicity .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted reactions to enhance reaction efficiency .
    • Data Table :
ConditionYield (%)Hazard Score (1–5)
NaOCl in ethanol 732
DDQ in DCM 684

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Answer :

  • Systematic Substitution : Modify substituents on the pyridine (e.g., electron-withdrawing groups at C-2) or phenyl ring (e.g., replacing methoxy with halogens) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
  • Computational Tools : Perform molecular docking (e.g., AutoDock) to predict binding modes and affinity .
    • Case Study : Fluorine at the 5-position (as in ) enhances metabolic stability by reducing CYP450-mediated oxidation.

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate results across multiple replicates.
  • Data Reconciliation : Use meta-analysis to identify outliers or confounding variables (e.g., solvent effects in cell culture media) .

Methodological Recommendations

  • Synthesis : Prioritize green solvents (ethanol, water) and non-toxic oxidants (NaOCl) for scalability .
  • Characterization : Combine NMR (1H, 13C, 19F), HRMS, and X-ray crystallography for structural confirmation .
  • Biological Testing : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity and reduce false positives .

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